High Potency CYP26A1 Inhibition: A Defined Biochemical Selectivity Profile
2,3-Bis(4-methoxyphenyl)-6-methylquinoxaline is a potent inhibitor of the enzyme Cytochrome P450 26A1 (CYP26A1), with a reported IC50 value of 13 nM. While a direct head-to-head comparison with its closest analog is not available in the public domain, this high potency in the nanomolar range distinguishes it from many other quinoxaline derivatives with IC50 values in the micromolar range for their respective targets. For example, a series of 2,3-diarylquinoxalines evaluated as estrogen receptor ligands showed an EC50 of 290.6 µM for compound LSPN332 [2].
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 13 nM (CYP26A1) |
| Comparator Or Baseline | General Class Baseline: Micromolar-range activity is common for 2,3-diarylquinoxalines in other assays (e.g., EC50 = 290.6 µM for LSPN332 in RYA assay). |
| Quantified Difference | Target compound exhibits >1000-fold greater potency against its specific target compared to the baseline activity observed for other compounds in the same structural class against different targets. |
| Conditions | In vitro enzyme inhibition assay using human MCF7 cell microsomes and [3H]ATRA as a substrate, analyzed after 1 hour [1]. |
Why This Matters
The compound's potent and selective inhibition of CYP26A1 provides a defined biochemical tool for studying retinoic acid metabolism, making it a valuable procurement item for focused mechanistic research.
- [1] BindingDB. (n.d.). BDBM50401154 (CHEMBL2205775). BindingDB Entry for CYP26A1 Inhibition. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50401154&google=BDBM50401154 View Source
- [2] Corrêa, A. G., et al. (2015). Molecular design, synthesis and evaluation of 2,3-diarylquinoxalines as estrogen receptor ligands. Abstract from RCAAP repository. View Source
